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molecular formula C9H11ClN4 B8325068 (4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine

(4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine

Cat. No. B8325068
M. Wt: 210.66 g/mol
InChI Key: QKTMIDOPKNUWNL-UHFFFAOYSA-N
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Patent
US08487102B2

Procedure details

To a solution of (4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-carbamic acid tert-butyl ester (3.3 g, 11.1 mmol) in DMF (50 mL) at 0° C. was added NaH (0.694 g, 50% purity, 14.5 mmol). After 20 minutes, iodomethane (2.37 g, 16.7 mmol) was added and the temperature raised to RT. The reaction was quenched by addition of H2O and the product extracted with EtOAc. The combined organic phases were dried over Na2SO4, and concentrated under vacuo to give a crude intermediate which was used directly in the next step without further purification. This residue as dissolved in CH2Cl2 (50 mL) and TFA (10 mL) was added. The reaction mixture was heated at 30° C. for 3 hours, diluted with CH2Cl2 (100 mL) and aqueous NaOH (1N) was added until pH reached 8. The organic phase was dried over Na2SO4, concentrated under vacuo to give the title product 2.24 g with high purity (no further purification needed) (96%) as a light yellow solid. ES-MS m/e: 211.2 (M+H+).
Name
(4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-carbamic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.694 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][C:8]1[C:9]([Cl:19])=[C:10]2[CH:16]=[N:15][N:14]([CH2:17][CH3:18])[C:11]2=[N:12][CH:13]=1)(C)(C)C.[H-].[Na+].IC>CN(C=O)C>[Cl:19][C:9]1[C:8]([NH:7][CH3:6])=[CH:13][N:12]=[C:11]2[N:14]([CH2:17][CH3:18])[N:15]=[CH:16][C:10]=12 |f:1.2|

Inputs

Step One
Name
(4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-carbamic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=C2C(=NC1)N(N=C2)CC)Cl)=O
Name
Quantity
0.694 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of H2O
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude intermediate which
CUSTOM
Type
CUSTOM
Details
was used directly in the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
This residue as dissolved in CH2Cl2 (50 mL)
ADDITION
Type
ADDITION
Details
TFA (10 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 30° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL) and aqueous NaOH (1N)
ADDITION
Type
ADDITION
Details
was added until pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1NC)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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